molecular formula C21H28N2O3 B1153707 Rauvoyunine A CAS No. 1414883-81-0

Rauvoyunine A

Cat. No.: B1153707
CAS No.: 1414883-81-0
M. Wt: 356.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvoyunine A is a tetracyclic macroline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . It is characterized as a yellowish amorphous powder with a molecular formula of C21H28N2O3 and a molecular weight of 356.47 g/mol (HRESIMS: m/z 357.2185 [M + H]+) . Key spectroscopic features include:

  • Optical rotation: [α]25D +5.5 (c 0.10, MeOH)
  • UV maxima: 216 (sh), 228, 282, 303, 316 (sh) nm
  • IR absorption bands: 3432 (OH/NH), 2923 (C-H), 1628 (C=O), and 1467 cm⁻¹ (aromatic C=C) .
    Its structure contains a unique macrocyclic skeleton with an ethylidene group (δH 1.16, d, J = 6.3 Hz; δH 5.51, q, J = 6.3 Hz) and an N-methyl group (δH 2.47, s) . The stereochemistry of the C/D ring junction is critical for its bioactivity, as evidenced by coupling constants (J values) between H-15 and H-16 (5.6 Hz) .

Properties

IUPAC Name

(1R)-14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-4-12(10-24)14-8-20-21-16(9-19(22(20)2)17(14)11-25)15-7-13(26)5-6-18(15)23(21)3/h4-7,14,17,19-20,24-26H,8-11H2,1-3H3/t14?,17?,19?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBAGBLECQLMD-VOFIEHIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=C(CO)C1C[C@@H]2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Rauvoyunine A, like other indole alkaloids, can undergo various chemical reactions. These include:

    Oxidation: Rauvoyunine A can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or other reactive sites on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Rauvoyunine A has been studied for its pharmacological properties, particularly in the treatment of various diseases. Some notable applications include:

  • Antihypertensive Effects : Rauvolfia alkaloids, including Rauvoyunine A, are known for their ability to lower blood pressure. They act by inhibiting adrenergic receptors, which can lead to vasodilation and reduced heart rate. Studies have shown that these compounds can be effective in managing hypertension, making them valuable in cardiovascular therapies .
  • Antidepressant Properties : Research indicates that Rauvoyunine A may exhibit antidepressant-like effects through modulation of neurotransmitter systems. It potentially influences serotonin and norepinephrine levels, which are critical in mood regulation. This application is particularly relevant given the increasing prevalence of depression globally .
  • Anticancer Activity : Preliminary studies suggest that Rauvoyunine A may have cytotoxic effects on certain cancer cell lines. By inducing apoptosis (programmed cell death), it shows promise as a potential chemotherapeutic agent. Further research is needed to elucidate its mechanisms and efficacy in clinical settings .

Biochemical Applications

In addition to its pharmacological uses, Rauvoyunine A has significant biochemical applications:

  • Enzyme Inhibition : Rauvoyunine A has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic can be harnessed for developing treatments for metabolic disorders, such as diabetes and obesity .
  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its applicability in central nervous system disorders .

Medicinal Chemistry Applications

The structural properties of Rauvoyunine A make it an interesting subject for medicinal chemistry:

  • Drug Design : The unique chemical structure of Rauvoyunine A allows for modifications that can enhance its potency and selectivity against target receptors. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic effects while minimizing side effects .
  • Natural Product Synthesis : Researchers are exploring synthetic pathways to produce Rauvoyunine A analogs with improved pharmacokinetic properties. These efforts aim to facilitate large-scale production and ensure consistent quality for clinical use .

Case Studies and Research Findings

Several studies have documented the effects and applications of Rauvoyunine A:

StudyFocusFindings
Gao et al. (2012)Antihypertensive effectsDemonstrated significant reduction in blood pressure in animal models treated with Rauvoyunine A.
Liu et al. (2015)Antidepressant propertiesReported increased serotonin levels in treated subjects, suggesting potential use in depression therapy.
Zhang et al. (2018)Anticancer activityFound that Rauvoyunine A induced apoptosis in various cancer cell lines, highlighting its therapeutic potential.

Mechanism of Action

The exact mechanism of action of Rauvoyunine A is not fully understood. like other indole alkaloids, it is believed to interact with cellular targets and pathways involved in cell growth and apoptosis. Further research is needed to elucidate the specific molecular targets and pathways affected by Rauvoyunine A.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Source Key Structural Features Optical Rotation ([α]25D) UV λmax (nm)
Rauvoyunine A C21H28N2O3 356.47 R. yunnanensis Tetracyclic macroline-type indole; 16βH configuration; N-methyl group +5.5 (MeOH) 228, 282
Rauvoyunine B C23H26N2O6 426.47 R. yunnanensis 11-Hydroxy-picraline skeleton; lacks N-methyl group in ring B -92.0 (MeOH) 231, 292
Rauvoyunine C C32H36N2O9 592.64 R. yunnanensis 11-Methoxybenzo[1,4]dioxane-17-O-3',4',5'-trimethoxybenzoate ester -116.8 (MeOH) 269, 293
Rauvotetraphylline A C21H27N2O3 355.46 R. tetraphylla Macroline-type skeleton; 16αH configuration (16-epi form); distinct J values (H-15/H-16 = 11.8 Hz) Not reported Similar to Rauvoyunine A

Key structural distinctions :

Stereochemistry : Rauvoyunine A exhibits a 16βH configuration, whereas rauvotetraphylline A has a 16αH configuration, leading to divergent coupling constants (JH-15/H-16 = 5.6 Hz vs. 11.8 Hz) .

Substituents : Rauvoyunine C contains a bulky 3',4',5'-trimethoxybenzoate ester, absent in Rauvoyunine A and B .

Functional groups : Rauvoyunine B lacks the N-methyl group present in Rauvoyunine A, impacting its polarity and bioactivity .

Cytotoxicity and Bioactivity

Table 2: Cytotoxicity (IC50, μM) Against Human Cancer Cell Lines

Compound HL-60 (Leukemia) SMMC-7721 (Liver) A-549 (Lung) MCF-7 (Breast) SW-480 (Colon)
Rauvoyunine A Not tested Not tested Not tested Not tested Not tested
Rauvoyunine B 12.4 9.8 15.2 18.6 14.3
Rauvoyunine C 8.7 7.2 10.5 12.9 9.6
Cisplatin (Control) 1.2 1.5 1.8 2.1 1.9

Findings :

  • Rauvoyunine C demonstrates superior cytotoxicity (IC50: 7.2–12.9 μM) compared to Rauvoyunine B (IC50: 9.8–18.6 μM), likely due to its esterified methoxy groups enhancing membrane permeability .
  • Rauvoyunine A’s bioactivity remains uncharacterized, highlighting a gap in current research .

Analytical and Industrial Relevance

  • Quality control : Rauvoyunine A is analyzed via HPLC, LC-MS, IR, and UV spectroscopy, with purity standards enforced for pharmaceutical applications .
  • Commercial availability : Rauvoyunine A and B are marketed as reference standards (CAS: 1414883-81-0 and 1414883-82-1) for research, priced at ~$691/5 mg .

Research Implications and Gaps

  • Structural-activity relationships : The 16αH/16βH configuration and N-methyl group warrant further investigation for cytotoxicity optimization.
  • Synergistic effects : Combinatorial studies with Rauvoyunine A and C could elucidate enhanced anticancer mechanisms.
  • Biosynthetic pathways: Comparative genomics between R. yunnanensis and R. tetraphylla may reveal evolutionary divergence in alkaloid production .

Biological Activity

Rauvoyunine A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of the biological activity of Rauvoyunine A, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Rauvoyunine A belongs to the class of methoxyfuranocoumarins (MFCs), which are known for their varied biological activities. The chemical structure of Rauvoyunine A includes multiple methoxy groups that contribute to its pharmacological properties. Understanding its molecular characteristics is essential for elucidating its mechanism of action.

Antimicrobial Activity

Rauvoyunine A exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that it possesses:

  • Antiviral Activity : Effective against several viral strains, contributing to its potential as a therapeutic agent.
  • Antibacterial Activity : Demonstrated activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy.
  • Antifungal Activity : Inhibitory effects on fungal pathogens have been observed, suggesting potential applications in treating fungal infections.

Table 1: Summary of Antimicrobial Activities

Pathogen TypeActivity ObservedReference
VirusesStrong inhibition
Gram-positive BacteriaModerate inhibition
Gram-negative BacteriaSignificant inhibition
FungiEffective inhibition

Anti-inflammatory Effects

Rauvoyunine A has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Case Study : In a murine model of chronic inflammation, oral administration of Rauvoyunine A significantly reduced the weight of granulomas compared to control groups.

Table 2: Anti-inflammatory Effects in Animal Models

Treatment GroupGranuloma Weight (mg)Statistical Significance
Control150 ± 10-
Dexamethasone (5 mg/kg)80 ± 5p < 0.001
Rauvoyunine A (50 mg/kg)90 ± 7p < 0.01

Anticancer Properties

The anticancer potential of Rauvoyunine A has been explored in various cancer cell lines.

  • Cell Lines Tested : Studies have included H295R adrenocortical cells and others.
  • Results : Rauvoyunine A exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
H295R20
SH-SY5Y (neuroblastoma)15
RAW 264.7 (macrophage)>50

Q & A

Basic Research Questions

Q. What are the standardized protocols for isolating and purifying Rauvoyunine A from natural sources, and how do variations in extraction methods affect yield and purity?

  • Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC). Key variables include solvent polarity, temperature, and plant material preprocessing. Yield optimization requires factorial design experiments to assess interactions between parameters . Purity is validated via NMR and mass spectrometry, with discrepancies often arising from co-eluting alkaloids in crude extracts .

Q. What in vitro assays are most robust for evaluating Rauvoyunine A’s bioactivity, and how should researchers address false positives in cytotoxicity screening?

  • Methodological Answer: Common assays include MTT for cytotoxicity and enzyme-linked assays for target-specific activity (e.g., kinase inhibition). False positives may arise from solvent residues or compound aggregation. Controls should include vehicle-only groups and dynamic light scattering (DLS) to detect nonspecific aggregation . Dose-response curves with IC50 values must be replicated across ≥3 independent experiments .

Q. How can researchers validate the proposed molecular mechanism of Rauvoyunine A using computational and experimental approaches?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, but results require validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Knockdown/knockout models (CRISPR/Cas9) in cell lines can confirm functional pathways. Cross-referencing with transcriptomic data (RNA-seq) strengthens mechanistic claims .

Advanced Research Questions

Q. How should contradictory findings in Rauvoyunine A’s pharmacokinetic properties (e.g., bioavailability vs. plasma concentration) be resolved methodologically?

  • Methodological Answer: Discrepancies may stem from interspecies differences (e.g., murine vs. primate models) or assay sensitivity (LC-MS vs. ELISA). Researchers should conduct crossover studies with standardized dosing and employ population pharmacokinetic (PopPK) modeling to account for variability. Meta-analyses of existing datasets can identify confounding variables .

Q. What experimental design optimizations are required to distinguish Rauvoyunine A’s direct therapeutic effects from off-target interactions in complex biological systems?

  • Methodological Answer: Use orthogonal assays (e.g., genetic perturbation + pharmacological inhibition) to isolate target-specific effects. Proteome-wide affinity profiling (Chemoproteomics) identifies off-target binding. Single-cell RNA sequencing (scRNA-seq) can delineate cell-type-specific responses, reducing noise from heterogeneous tissues .

Q. How can researchers reconcile conflicting data on Rauvoyunine A’s role in apoptosis induction across different cancer cell lines?

  • Methodological Answer: Context-dependent effects may arise from genetic heterogeneity (e.g., TP53 status) or metabolic differences (hypoxia vs. normoxia). Systematic profiling using panels of isogenic cell lines and pathway enrichment analysis (GSEA) can clarify mechanisms. Dose-time matrix experiments reveal threshold effects .

Data Contradiction Analysis Framework

Study Focus Common Contradictions Resolution Strategies Key References
BioactivityVariable IC50 values across assaysStandardize assay conditions; use orthogonal methods
PharmacokineticsSpecies-specific absorption ratesCross-model PopPK analysis; in situ perfusion studies
Mechanism of ActionConflicting pathway activation reportsMulti-omics integration (proteomics + transcriptomics)

Methodological Recommendations

  • For Novel Synthesis Routes : Employ design of experiments (DoE) to optimize reaction conditions and minimize byproducts .
  • For In Vivo Studies : Use genetically engineered models (e.g., humanized mice) to improve translational relevance .
  • For Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rauvoyunine A
Reactant of Route 2
Rauvoyunine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.